
Tubulin inhibitor 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin inhibitor 14 is a compound that targets the protein tubulin, which is a key component of the microtubule structure within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors, such as this compound, are of significant interest in cancer research due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin inhibitor 14 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of this compound, but generally includes:
Formation of the core structure: This involves the synthesis of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its binding affinity and specificity to tubulin.
Final coupling: The final step involves coupling the functionalized core structure with other molecular fragments to complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
Tubulin inhibitor 14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Tubulin inhibitor 14 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the mechanisms of cell division and apoptosis in cancer cells. By inhibiting tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Drug Development: this compound serves as a lead compound for the development of new anticancer drugs. Its structure can be modified to enhance its potency and selectivity.
Biological Studies: It is used to investigate the role of microtubules in various cellular processes, such as intracellular transport and cell motility.
Industrial Applications: This compound can be used in the development of new materials and technologies that rely on microtubule dynamics.
作用機序
Tubulin inhibitor 14 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting microtubule dynamics. The inhibition of microtubule formation leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly, activation of apoptotic pathways, and disruption of intracellular transport .
類似化合物との比較
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the same site as Tubulin inhibitor 14.
Vinblastine: Another tubulin inhibitor that promotes microtubule depolymerization.
Paclitaxel: A tubulin inhibitor that stabilizes microtubules, preventing their depolymerization.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the colchicine binding site on tubulin. Unlike other tubulin inhibitors, it may have distinct pharmacokinetic properties and reduced toxicity, making it a promising candidate for further drug development .
特性
分子式 |
C15H9F2NO |
|---|---|
分子量 |
257.23 g/mol |
IUPAC名 |
6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H9F2NO/c16-11-3-1-2-9(6-11)14-8-10-7-12(17)4-5-13(10)15(19)18-14/h1-8H,(H,18,19) |
InChIキー |
ALUOVSMIKCVEQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=CC(=C3)F)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


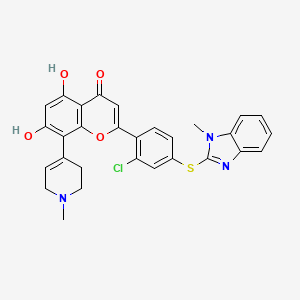

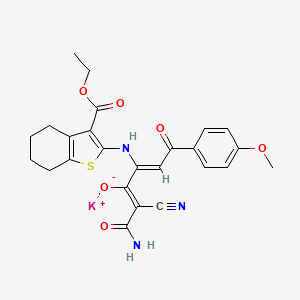

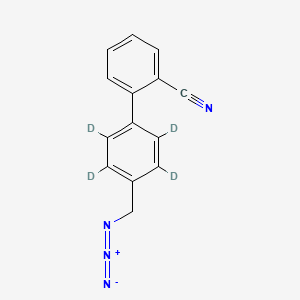
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
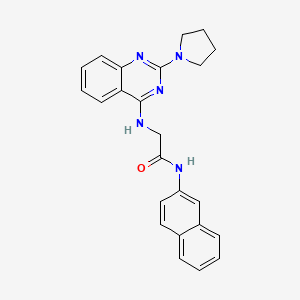
![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)

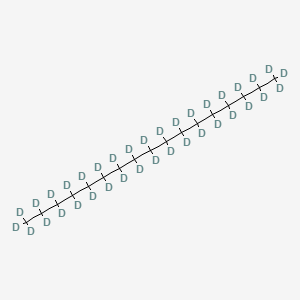
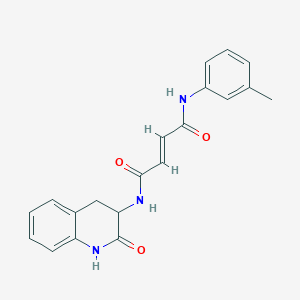
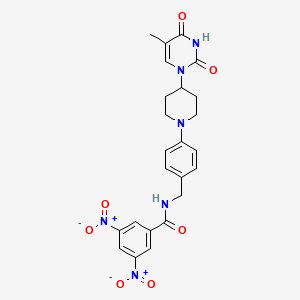

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
